Product packaging for 4-Aminobenzo-15-crown-5 hydrochloride(Cat. No.:CAS No. 111076-66-5)

4-Aminobenzo-15-crown-5 hydrochloride

Cat. No.: B034903
CAS No.: 111076-66-5
M. Wt: 319.78 g/mol
InChI Key: HZNFLCQAHYOUST-UHFFFAOYSA-N
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Description

4-Aminobenzo-15-crown-5 hydrochloride is a chemically modified crown ether of significant interest in supramolecular and analytical chemistry. Its primary research value lies in its role as a selective complexing agent for sodium ions (Na⁺), facilitated by the 15-crown-5 ether cavity which exhibits optimal binding affinity for this cation. The protonated amino group attached to the benzo moiety enhances the compound's solubility in aqueous and polar solvents and provides a versatile chemical handle for further functionalization, such as covalent conjugation to polymers, surfaces, or other molecular frameworks to create sophisticated ion-sensing materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22ClNO5 B034903 4-Aminobenzo-15-crown-5 hydrochloride CAS No. 111076-66-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5.ClH/c15-12-1-2-13-14(11-12)20-10-8-18-6-4-16-3-5-17-7-9-19-13;/h1-2,11H,3-10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNFLCQAHYOUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)N)OCCOCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111076-66-5
Record name 4'-Aminobenzo-15-crown-5 hydrochloride
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Synthetic Methodologies and Derivatization Strategies for 4 Aminobenzo 15 Crown 5 Hydrochloride

Established Synthetic Routes for 4-Aminobenzo-15-crown-5 Hydrochloride

The most common and well-documented pathway to synthesize this compound begins with the commercially available macrocycle, Benzo-15-crown-5 (B77314). This route involves a two-step sequence of nitration followed by reduction, culminating in the formation of the hydrochloride salt.

This classical approach is favored for its reliability and scalability. The initial step introduces a nitro group onto the aromatic ring, which then serves as a precursor to the desired amino functionality.

The nitration of Benzo-15-crown-5 is an electrophilic aromatic substitution reaction. The reaction conditions are crucial to ensure high yield and selectivity for the desired 4-nitro isomer, 4-Nitrobenzo-15-crown-5. Research has shown that using 58% nitric acid in an acetonitrile medium over a boiling reaction mass provides the target product with a high yield of 99.5%. orientjchem.org The conditions are optimized to favor mono-nitration at the para position relative to the ether linkages, which is activated by the electron-donating nature of the oxygen atoms. Using more dilute nitric acid is less effective as it requires higher temperatures, which can lead to undesirable side oxidation reactions. orientjchem.org

Table 1: Optimized Conditions for Nitration of Benzo-15-crown-5

Parameter Condition Outcome Source
Starting Material Benzo-15-crown-5 - orientjchem.org
Nitrating Agent 58% Nitric Acid High selectivity for mono-nitration orientjchem.org
Solvent Acetonitrile Facilitates the reaction orientjchem.org
Temperature Boiling point of the reaction mass Drives the reaction to completion orientjchem.org
Product 4-Nitrobenzo-15-crown-5 Yield: 99.5% orientjchem.org

| Melting Point | 94-95 °C | Product characterization | orientjchem.org |

The conversion of the nitro group in 4-Nitrobenzo-15-crown-5 to a primary amine is a critical reduction step. Two primary methodologies are employed: chemical reduction and catalytic hydrogenation.

Chemical Reduction: A widely used method involves the use of hydrazine hydrate as the reducing agent in the presence of a Raney nickel catalyst. orientjchem.orgorientjchem.org This approach is often preferred for its convenience and efficiency, as it can be conducted at atmospheric pressure and moderate temperatures (e.g., 50°C in ethanol) without the need for specialized high-pressure equipment like an autoclave. orientjchem.org This method has been reported to yield 4-Aminobenzo-15-crown-5 in 70% yield. orientjchem.org Another approach involves using salts of formic acid, such as ammonium formate, with a palladium on carbon catalyst, which can be performed under solvent-free mechanochemical conditions. mdpi.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) under pressure in the presence of a metal catalyst. orientjchem.org Common catalysts include palladium on carbon (Pd/C), platinum, rhodium, and nickel. orientjchem.orgwku.edu For instance, the reduction of nitro-crown ethers has been carried out over palladium on carbon in dimethylformamide under hydrogen pressure. orientjchem.org While highly effective, catalytic hydrogenation often requires specialized equipment to handle pressurized hydrogen safely. orientjchem.orggoogle.com The choice of catalyst and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. nih.gov The accumulation of hydroxylamine intermediates, a potential issue in nitro group reductions, can be minimized by adding catalytic amounts of vanadium compounds to the reaction. google.com

Table 2: Comparison of Reduction Methods for 4-Nitrobenzo-15-crown-5

Method Reagents/Catalyst Conditions Advantages Disadvantages Source
Chemical Reduction Hydrazine hydrate / Raney Ni Ethanol, 50°C, atmospheric pressure No high-pressure equipment needed, convenient Use of toxic/flammable hydrazine orientjchem.org

| Catalytic Hydrogenation | H₂ / Pd/C | Pressurized H₂, solvent (e.g., DMF) | High efficiency, clean byproducts | Requires specialized high-pressure apparatus | orientjchem.org |

Once 4-Aminobenzo-15-crown-5 is synthesized and isolated, it is converted to its hydrochloride salt to improve its stability and handling characteristics. This is a straightforward acid-base reaction. The free amine, dissolved in a suitable organic solvent such as ethanol, is treated with a solution of hydrochloric acid (HCl). The protonation of the basic amino group leads to the precipitation of this compound as a solid, which can then be collected by filtration, washed, and dried. orientjchem.org The resulting off-white to light grey-brown powder has a distinct melting point of 228-230 °C. chemical-suppliers.eu

Nitration-Reduction Pathway of Benzo-15-crown-5

Advanced Functionalization and Derivatization Reactions

The primary amino group of 4-Aminobenzo-15-crown-5 is a versatile functional handle for a variety of derivatization reactions, allowing for its covalent attachment to other molecules or surfaces.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to participate in a range of nucleophilic substitution and addition reactions.

One significant derivatization pathway involves the conversion of the primary amine to a diazonium salt. This is achieved by treating 4-Aminobenzo-15-crown-5 with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a highly reactive intermediate that can be used to covalently graft the crown ether onto surfaces, such as chemically exfoliated molybdenum disulfide (ce-MoS₂) nanosheets, for the development of ion-responsive electrodes. researchgate.net

Furthermore, the amino group can react with electrophiles such as aldehydes and ketones to form Schiff bases (azomethines). This reaction provides a modular approach to link the crown ether unit to other functional components, creating complex ligands for metal coordination or sensor development.


Condensation Reactions with Aldehydes and Ketones to Form Schiff Bases

The reaction of a primary amine with an aldehyde or ketone results in the formation of a Schiff base, characterized by a carbon-nitrogen double bond (azomethine group). This condensation reaction is a reversible process that typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the acid- or base-catalyzed elimination of water to yield the stable imine. mediresonline.org

While direct examples starting with 4-Aminobenzo-15-crown-5 are described for polymer grafting (e.g., with chitosan researchgate.net), detailed studies often utilize the complementary reaction between an aldehyde-functionalized crown ether and a separate amine. For instance, new Schiff base derivatives have been synthesized through the condensation of 4'-formylbenzo-15-crown-5 with various amines, such as 1,2-bis(2-aminophenoxy)ethane. nih.gov In a typical procedure, the aldehyde-functionalized crown ether is dissolved in methanol (B129727) and added to a methanolic solution of the amine, followed by refluxing the mixture to drive the reaction to completion. nih.gov Similarly, other complex Schiff bases have been prepared by reacting 4'-formyl-benzo-15-crown-5 with NH2-functionalized compounds derived from the condensation of hydrazine with aldehydes like salicylaldehyde or 2-hydroxy-1-naphtaldehyde. mdpi.com

These reactions highlight the general methodology for forming the azomethine linkage, which is fundamental to creating a diverse range of crown ether-containing Schiff bases.

Table 1: Examples of Schiff Base Synthesis with Benzo-15-crown-5 Derivatives
Crown Ether ReactantAmine/Hydrazine ReactantResulting Schiff Base ProductReference
4'-Formylbenzo-15-crown-51,2-Bis(2-aminophenoxy)ethaneBis-crown ether Schiff base nih.gov
4'-Formyl-5'-hydroxybenzo-15-crown-51,2-Bis(2-aminophenoxy)ethaneHydroxy-substituted Schiff base nih.gov
4'-Formyl-benzo-15-crown-5NH2-functionalized N2O ligand (from hydrazine and salicylaldehyde)Appended N2O unsymmetrical Schiff base mdpi.com

Formation of Ureido Derivatives

The amino group of 4-Aminobenzo-15-crown-5 can react with isocyanates to form stable ureido (urea) linkages. This strategy has been effectively used to create functionalized monomers for incorporation into larger material frameworks. A notable example is the synthesis of a ureido-functionalized silane coupling agent. chalcogen.ro

In a typical synthesis, 4'-aminobenzo-15-crown-5 is dissolved in a solvent like chloroform and reacted with 3-(triethoxysilyl)propyl isocyanate (TESPIC) at a 1:1 molar ratio. The reaction, conducted under an inert atmosphere, involves the nucleophilic attack of the terminal amine group of the crown ether on the isocyanate group of TESPIC, forming a stable urea bond. chalcogen.ro The resulting product, TESPIC-CE, is a heteroditopic crown ether that combines the ion-binding capability of the crown ether with a triethoxysilyl group, which can be used for grafting onto silica-based materials. chalcogen.ro This ureido derivative has been utilized as a component in hybrid sol-gel materials and as a stationary phase for chromatographic applications. chalcogen.ro

Amide and Arylamine Derivatives

The primary amine of 4-Aminobenzo-15-crown-5 is a precursor for the synthesis of amide and other arylamine derivatives. While the synthesis of a broad range of simple amide derivatives is not extensively detailed in the surveyed literature, the formation of such linkages is a standard organic transformation. This would typically involve reacting the aminocrown ether with an acyl chloride, anhydride, or carboxylic acid (using a coupling agent) to form an amide bond. One study describes the design and synthesis of an aminobenzo-15-crown-5-labeled estradiol tethered with a disulfide linkage, a complex synthesis that likely involves the formation of amide or related bonds to connect the molecular components. documentsdelivered.com

Grafting onto Polymeric Supports for Immobilization

Immobilizing 4-Aminobenzo-15-crown-5 onto solid polymeric supports is a key strategy for creating functional materials for applications like selective ion separation. acs.orgnih.gov Grafting the crown ether onto a solid phase prevents its leaching and allows for its use in continuous systems like chromatography. scilit.comnih.gov The two primary methods for achieving this are co-condensation and post-synthesis grafting.

The co-condensation, or "one-pot," approach involves the direct incorporation of a functionalized monomer into the polymer framework during its synthesis. mdpi.com This method is particularly effective for creating materials with a high and uniform concentration of functional groups. mdpi.com This strategy has been successfully applied to incorporate a ureido-functionalized 4'-aminobenzo-15-crown-5 (TESPIC-CE) into the structure of ordered mesoporous silicas. chalcogen.ro In this process, the TESPIC-CE monomer is added to the synthesis mixture along with the primary silica precursor (e.g., tetraethoxysilane) and a structure-directing template. The subsequent sol-gel polycondensation incorporates the crown ether moiety directly and homogeneously into the resulting silica framework. chalcogen.romdpi.com

Post-synthesis grafting involves the chemical modification of a pre-formed polymer or support material. mdpi.com This is a versatile method where the support's structural properties can be well-defined before the functional group is introduced. The amino group of 4-Aminobenzo-15-crown-5 can react with functional sites on a polymer backbone. For example, it can be grafted onto chloromethylated polysulfone via a nucleophilic substitution reaction, where the amino group displaces the chloride. researchgate.net This "grafting to" approach is widely used to attach crown ethers to various supports. mdpi.com Another example involves a Schiff base reaction between the amino group of chitosan and an aldehyde-functionalized crown ether to create a grafted polymer film. researchgate.net

Polysulfone (PSF): Polysulfone has been successfully functionalized with 4-Aminobenzo-15-crown-5 to create materials for lithium isotope separation. acs.orgresearchgate.net In a common approach, polysulfone is first chloromethylated to introduce reactive sites. Subsequently, 4'-aminobenzo-15-crown-5 is grafted onto the chloromethylated polysulfone (CMPSF) via a nucleophilic substitution reaction in the presence of an acid acceptor like potassium carbonate. researchgate.net Research has shown that the performance of these materials in lithium isotope separation is highly dependent on the amount of crown ether immobilized on the polymer. acs.orgresearchgate.net As the immobilization amount increases, the single-stage separation factor for ⁶Li/⁷Li also increases significantly. acs.orgresearchgate.net

Table 2: Effect of Crown Ether Immobilization on Polysulfone for Lithium Isotope Separation
Immobilization Amount (mmol/g)Single Stage Separation Factor (α)Reference
0.231.003 ± 0.001 acs.org
0.791.015 ± 0.002 acs.org

Polyacrylonitrile: The grafting of 4-Aminobenzo-15-crown-5 specifically onto polyacrylonitrile supports is not prominently detailed in the reviewed scientific literature.

Chitosan-PVA Blends: Porous blend membranes for lithium isotope separation have been fabricated using chitosan grafted with benzo-15-crown-5 (CTS-g-B15C5) and blended with polyvinyl alcohol (PVA). nih.govnih.govacs.org The CTS-g-B15C5 polymer is typically synthesized via a Schiff base reaction. nih.gov The blend membrane is then fabricated using an immersion-precipitation-phase inversion technique. nih.govnih.gov The concentration of the CTS-g-B15C5 in the blend significantly influences the membrane's morphology and performance. As the concentration increases, the membrane structure can transition from a finger-like structure to a more desirable sponge-like asymmetrical gradient structure. nih.govnih.gov These membranes show great potential for efficient lithium isotope separation. nih.govacs.org

Table 3: Properties of Chitosan-graft-B15C5 / PVA Blend Membranes
CTS-g-B15C5 Conc. (wt%)Porosity (%)Mechanical Strength (MPa)Average Pore Size (μm)Membrane StructureReference
2076.92.680.33Finger-like nih.govnih.gov
5072.52.020.73Sponge-like nih.govnih.gov

Mesoporous Silicas: Ordered mesoporous silicas, such as MCM-41, are excellent supports for immobilizing crown ethers. The ureido derivative of 4-aminobenzo-15-crown-5 (TESPIC-CE) has been incorporated into MCM-41 using both co-condensation and post-synthesis grafting methods. chalcogen.ro Characterization of the resulting materials showed that grafting the ureido benzo-crown ether onto the inner surface of the silica leads to a reduction in the specific surface area compared to the pure silica. For instance, the surface area of pure MCM-41 was reduced from ~1000 m²/g to 707 m²/g after post-synthesis grafting. chalcogen.ro The co-condensation method resulted in a material with a higher organic content but a lower surface area (618 m²/g) compared to the post-grafted material. chalcogen.ro

Table of Compounds

Table 4: List of Chemical Compounds Mentioned
Compound Name
1,2-bis(2-aminophenoxy)ethane
2-hydroxy-1-naphtaldehyde
3-(triethoxysilyl)propyl isocyanate (TESPIC)
This compound
4'-aminobenzo-15-crown-5
4'-formyl-5'-hydroxybenzo-15-crown-5
4'-formylbenzo-15-crown-5
Chloroform
Chitosan
Estradiol
Hydrazine
Methanol
Polyacrylonitrile
Polysulfone (PSF)
Polyvinyl alcohol (PVA)
Potassium carbonate
Salicylaldehyde
Tetraethoxysilane

Host Guest Chemistry and Metal Ion Recognition

Fundamental Principles of Cation Complexation by Crown Ethers

The ability of crown ethers to form stable complexes with cations is governed by a combination of structural and electronic factors. These macrocyclic ligands are composed of repeating ethylene oxide units, which create a central cavity lined with oxygen atoms that act as Lewis bases sid.ir. The complexation process is a sophisticated interplay of size complementarity, electrostatic forces, and other non-covalent interactions muk.ac.irresearchgate.net.

A primary determinant for the stability and selectivity of a crown ether-cation complex is the "size-fit" concept, which relates the diameter of the cation to the cavity size of the crown ether ugm.ac.id. The benzo-15-crown-5 (B77314) moiety has a cavity diameter estimated to be between 1.7 and 2.2 Å ugm.ac.id. This size is particularly complementary to the sodium ion (Na⁺), which has an ionic diameter of approximately 2.04 Å, leading to strong and selective binding .

For other ions, the match is less ideal. The potassium ion (K⁺), with a larger diameter of ~2.76 Å, is slightly too large for the cavity, while the lithium ion (Li⁺), with a smaller diameter of ~1.52 Å, is too small to be optimally coordinated by all the oxygen donor atoms simultaneously . The small, highly charged ferric ion (Fe³⁺), with a diameter of 1.28 Å, is significantly smaller than the cavity. While a good size fit is a crucial factor, the stability of the final complex is also heavily influenced by other interactions ugm.ac.idfkit.hr.

Table 1: Comparison of Benzo-15-crown-5 Cavity Size and Select Ionic Diameters
Host/GuestDiameter (Å)Size Match with Benzo-15-crown-5 Cavity
Benzo-15-crown-5 Cavity1.7 - 2.2N/A
Na⁺2.04Good fit
K⁺2.76Larger than cavity
Li⁺1.52Smaller than cavity
Fe³⁺1.28Significantly smaller than cavity

The primary force driving the formation of crown ether-cation complexes is the electrostatic, or ion-dipole, interaction between the positively charged metal ion and the lone pairs of electrons on the electronegative oxygen atoms lining the macrocyclic cavity nih.govresearchgate.net. The arrangement of these oxygen atoms creates an electron-rich environment that effectively solvates the cation, replacing the hydration shell it possesses in aqueous solutions sid.ir.

Selectivity and Affinity for Alkali and Alkaline-Earth Metal Ions

4-Aminobenzo-15-crown-5 hydrochloride demonstrates selective binding towards alkali and alkaline-earth metal ions, a characteristic feature of crown ethers . This selectivity is a result of the principles outlined above: the match between cavity and ion size, the charge density of the cation, and the nature of the solvent environment muk.ac.ir.

Consistent with the size-fit principle, benzo-15-crown-5 and its derivatives typically show the highest affinity for the Na⁺ ion wikipedia.org. Studies on the unsubstituted benzo-15-crown-5 in acetonitrile have confirmed a stability sequence of Na⁺ > K⁺ > Rb⁺ > Cs⁺ researchgate.net. In propylene carbonate, the order was determined to be Na⁺ > Li⁺ > K⁺ > Rb⁺ > Cs⁺ researchgate.net. This highlights a strong preference for sodium.

While the K⁺ ion is larger than the cavity, benzo-15-crown-5 derivatives can still form stable complexes, sometimes through a "sandwich" structure where two crown ether molecules coordinate a single potassium ion (a 2:1 complex) researchgate.netnih.gov. The smaller Li⁺ ion forms a less stable complex due to its inability to interact with all donor atoms simultaneously ugm.ac.id.

The complexation of transition metals like Fe³⁺ by crown ethers has also been investigated. Studies have shown that crown ethers can form stable 1:1 complexes with Fe³⁺ ions in acetonitrile fkit.hrresearchgate.net. The stability of these complexes is influenced by the specific crown ether and temperature fkit.hrresearchgate.net. However, the high charge density and small size of Fe³⁺ mean that its hydration energy is very high, making complexation in aqueous media more challenging.

Table 2: Selectivity Order of Benzo-15-crown-5 for Alkali Metal Ions in Different Solvents
SolventSelectivity Order (from most to least stable complex)Reference
AcetonitrileNa⁺ > K⁺ > Rb⁺ > Cs⁺ researchgate.net
Propylene CarbonateNa⁺ > Li⁺ > K⁺ > Rb⁺ > Cs⁺ researchgate.net
Propylene Carbonate (another study)Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ muk.ac.ir

The solvent plays a critical role in the thermodynamics of complexation muk.ac.ir. The crown ether must compete with solvent molecules to bind the cation, a process that involves desolvating both the host and the guest muk.ac.irresearchgate.net. Consequently, changing the solvent can significantly alter the stability and selectivity of the complex muk.ac.irscispace.com.

Generally, complexation is more favorable in solvents with lower polarity and solvating ability. In strongly solvating media like water, the high hydration energy of the cation presents a significant thermodynamic barrier that must be overcome for the crown ether to form a complex. In contrast, in less polar organic solvents such as acetonitrile or tetrahydrofuran, the solvation of cations is weaker, leading to more stable crown ether complexes researchgate.netscispace.com. Studies on benzo-15-crown-5 with alkaline-earth cations in binary mixtures of solvents (e.g., acetonitrile-water) show a non-linear relationship between the complex stability constant and the solvent composition, indicating complex preferential solvation effects scispace.com.

The introduction of a substituent onto the benzo ring of the crown ether can modify its binding properties. An electron-donating group, such as the amino group (-NH₂) in 4-aminobenzo-15-crown-5, increases the electron density on the catechol oxygen atoms, thereby enhancing their basicity and strengthening the ion-dipole interactions with the cation rsc.orgoup.com. Conversely, an electron-withdrawing group, like a nitro group (-NO₂), decreases the basicity of the oxygen atoms and weakens the binding affinity rsc.orgnih.gov.

Research has shown that the effect of substituents can be substantial, sometimes comparable to the effect of changing the crown ether's ring size oup.com. For instance, one study found that 4'-aminobenzo-15-crown-5 transported K⁺ ions across a liquid membrane 14 times faster than 4'-nitrobenzo-15-crown-5 oup.com. This demonstrates that the electronic nature of the amino group significantly enhances the cation binding and transport capabilities of the crown ether. The amino group can also be readily modified, allowing for the synthesis of more complex derivatives with tailored binding properties and functionalities .

Spectroscopic Techniques for Characterizing Host-Guest Interactions

A variety of spectroscopic methods are employed to study the formation and properties of complexes between 4-Aminobenzo-15-crown-5 and guest metal ions. These techniques provide valuable information on the nature of the binding, the stoichiometry of the complex, and the structural changes occurring upon complexation.

UV-Visible absorption spectroscopy is a fundamental tool for investigating the complexation of 4-Aminobenzo-15-crown-5 with metal ions. The electronic absorption spectrum of the crown ether is sensitive to its environment and undergoes noticeable changes upon interaction with a guest ion. These changes can manifest as a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect).

For instance, the complexation of a similar benzo-15-crown-5 derivative with various metal ions resulted in shifts in the UV-Vis absorption bands, indicating the formation of host-guest complexes. nih.gov The magnitude and direction of these spectral shifts can provide qualitative information about the strength of the interaction. Quantitative analysis of the absorbance changes as a function of the metal ion concentration allows for the determination of the stability constants and stoichiometry of the resulting complexes. researchgate.net

Metal IonObserved Spectral ChangeReference
Mn²⁺Broad features in the UVPD spectrum, suggesting a high degree of mixing between the π-π* transition and ligand-to-metal charge transfer (LMCT). researchgate.net researchgate.net
Various Metal IonsChanges in absorption spectra upon complexation, allowing for the study of complex formation. nih.gov nih.gov

Fluorescence spectroscopy offers a highly sensitive method for probing host-guest interactions. The amino group on the benzene (B151609) ring of 4-Aminobenzo-15-crown-5 can impart fluorescent properties to the molecule. The binding of a metal ion to the crown ether cavity can significantly alter the fluorescence emission spectrum.

A common phenomenon observed is fluorescence quenching , where the fluorescence intensity of the crown ether decreases upon complexation with a metal ion. nih.govmtak.hu This quenching can occur through various mechanisms, including electron transfer, energy transfer, or the formation of a non-fluorescent ground-state complex (static quenching). mtak.hu The extent of quenching is often dependent on the nature and concentration of the metal ion, making this technique useful for developing selective fluorescent sensors. nih.gov For example, studies on other fluorescent sensors have shown that different metal ions like Cu²⁺, Ni²⁺, Fe³⁺, and Rh³⁺ can have a dominant quenching effect. mtak.hu

Conversely, in some cases, fluorescence enhancement can be observed if the complexation process restricts intramolecular rotations or vibrations that would otherwise lead to non-radiative decay of the excited state. By analyzing the changes in fluorescence intensity, lifetime, and emission wavelength, detailed information about the binding affinity and selectivity of 4-Aminobenzo-15-crown-5 for different metal ions can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of host-guest complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the 4-Aminobenzo-15-crown-5 molecule and how it changes upon complexation.

Upon the addition of a metal ion, the NMR signals of the crown ether protons and carbons that are in close proximity to the binding site experience significant shifts. uobasrah.edu.iq The protons of the polyether ring are particularly sensitive to the presence of a guest cation. The magnitude of these induced chemical shifts can be correlated with the strength of the interaction. Furthermore, changes in the coupling constants can provide insights into conformational changes of the crown ether macrocycle upon complexation. For instance, ¹H NMR spectra have been recorded for 4-Aminobenzo-15-crown-5 in CDCl₃ to characterize the molecule. researchgate.net

NucleusObserved Change upon ComplexationInformation Gained
¹HChemical shift changes of the polyether and aromatic protons.Identification of binding sites and estimation of binding strength. uobasrah.edu.iq
¹³CChemical shift changes of the carbon atoms in the crown ether ring and the benzene ring. rsc.orgConfirmation of complex formation and information on the electronic perturbations upon binding.

Fourier Transform Infrared (FT-IR) spectroscopy is used to probe the vibrational modes of the 4-Aminobenzo-15-crown-5 molecule and its complexes. The interaction with a metal ion can cause changes in the frequencies and intensities of specific vibrational bands, particularly those associated with the ether linkages (C-O-C) and the aromatic ring.

The stretching vibrations of the C-O-C groups in the polyether ring are sensitive to the coordination of a metal ion. Upon complexation, these bands may shift to lower or higher frequencies, depending on the nature of the interaction and the resulting conformational changes in the macrocycle. rsc.org Similarly, the vibrational modes of the benzene ring and the amino group can also be affected. The analysis of these spectral changes provides evidence for the formation of the host-guest complex and can offer insights into the coordination environment of the bound metal ion. impactfactor.org For example, the FTIR spectrum of 4-Aminobenzo-15-crown-5 has been used for its characterization. researchgate.net

X-ray crystallography provides the most definitive structural information about host-guest complexes in the solid state. By determining the three-dimensional arrangement of atoms in a single crystal of a 4-Aminobenzo-15-crown-5-metal ion complex, it is possible to obtain precise details about the coordination geometry, bond lengths, and bond angles.

Theoretical and Computational Studies of Complexation

Theoretical and computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for complementing experimental studies of host-guest complexation. These methods can provide detailed insights into the energetics, structure, and dynamics of the interaction between 4-Aminobenzo-15-crown-5 and metal ions at an atomic level.

Computational studies can be used to:

Predict the most stable conformations of the free crown ether and its metal ion complexes.

Calculate the binding energies of different metal ions, which helps in understanding the selectivity of the host molecule. ugm.ac.id For 15-crown-5 (B104581), theoretical calculations have shown that in the gas phase, the interaction energies for alkali metal cations follow the order Li⁺ > Na⁺ > K⁺. ugm.ac.id

Analyze the nature of the host-guest interactions , distinguishing between electrostatic, van der Waals, and other contributions to the binding.

Simulate the dynamic behavior of the complex in solution, providing insights into the flexibility of the crown ether and the movement of the guest ion within the cavity.

Interpret experimental spectroscopic data by calculating theoretical spectra (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) for different possible structures. researchgate.net

For example, theoretical studies on 15-crown-5 and its alkali metal complexes have been used to identify low-lying gas-phase conformations and compute binding enthalpies. researchgate.net Such computational approaches are crucial for a comprehensive understanding of the factors governing the molecular recognition properties of 4-Aminobenzo-15-crown-5. ugm.ac.id

Density Functional Theory (DFT) Calculations for Binding Energies and Conformations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of host-guest chemistry, DFT is invaluable for calculating the binding energies between the crown ether and guest ions, as well as for determining the most stable three-dimensional conformations of the resulting complexes.

While specific DFT studies on this compound are not extensively available in the public domain, research on the parent compound, 15-crown-5, and its derivatives provides a strong basis for understanding its binding behavior. Theoretical studies on 15-crown-5 have shown that in the gas phase, the binding energy with alkali metal cations typically follows the order Li⁺ > Na⁺ > K⁺, which is inversely proportional to the ionic radius of the cation. This trend is attributed to the stronger electrostatic interactions between the smaller, more charge-dense cations and the oxygen atoms of the crown ether.

For instance, DFT calculations at the RHF/lanl2mb level of theory for 15-crown-5 have yielded the following interaction energies with alkali metal cations in the gas phase:

CationInteraction Energy (kcal/mol)
Li⁺-53.27
Na⁺-39.14
K⁺-29.89

Note: These values are for the parent 15-crown-5 and serve as a reference. The presence of the aminobenzo group and the protonation in this compound would modulate these energies.

Conformational analysis using DFT would reveal how the crown ether's structure adapts to encapsulate different ions. The calculations would typically explore various possible geometries to identify the global minimum energy structure, providing insights into the precise arrangement of the ether oxygen atoms around the complexed cation and the orientation of the aminobenzo group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on host-guest interactions, allowing researchers to observe the behavior of the this compound and its guest ions in a simulated environment, often including explicit solvent molecules, over a period of time. This method provides valuable information on the conformational flexibility of the crown ether, the stability of the host-guest complex, and the role of the solvent in the binding process.

MD simulations can be used to:

Assess Complex Stability: By running simulations of the crown ether-ion complex, it is possible to observe whether the ion remains bound within the cavity or dissociates over time.

Analyze Conformational Changes: MD trajectories reveal the dynamic changes in the crown ether's conformation upon ion binding and in response to thermal fluctuations.

Investigate Solvent Effects: The inclusion of solvent molecules in the simulation box allows for a detailed study of how solvent molecules interact with both the host and the guest, and how they influence the binding affinity and kinetics.

While specific MD simulation data for this compound is scarce, studies on related crown ethers have demonstrated the utility of this technique. For example, MD simulations could be employed to study the potential of mean force (PMF) for the association and dissociation of a metal ion with the crown ether, providing insights into the free energy landscape of the binding process.

Modeling of Ion-Crown Ether Interactions

The modeling of ion-crown ether interactions integrates both quantum mechanical and classical mechanics approaches to provide a comprehensive understanding of the binding phenomenon. This can involve a multi-step process:

Quantum Mechanical Calculations: Initial DFT calculations are performed on the isolated host, guest, and the host-guest complex to obtain accurate geometries and interaction energies in the gas phase.

Force Field Development: The results from the quantum mechanical calculations are then used to parameterize a classical force field. This force field can then be used in large-scale MD simulations that would be computationally prohibitive with purely quantum mechanical methods.

Solvation Models: To account for the significant effect of the solvent, continuum solvation models or explicit solvent molecules are incorporated into the simulations.

The interaction between the cation and the oxygen atoms of the crown ether is primarily electrostatic. The five oxygen atoms of the 15-crown-5 ring create a negatively charged cavity that is well-suited to coordinate with positively charged ions. The size of the cavity (typically 1.7-2.2 Å in diameter) plays a crucial role in the selectivity of the crown ether for different cations.

The amino group of 4-Aminobenzo-15-crown-5 can influence these interactions. In its neutral form, the lone pair of electrons on the nitrogen atom can increase the electron density of the benzene ring and, to a lesser extent, the ether oxygen atoms, potentially enhancing cation binding. Conversely, in the hydrochloride form, the protonated amino group (-NH₃⁺) acts as an electron-withdrawing group, which would be expected to decrease the cation-binding ability of the crown ether ring due to reduced electron density on the oxygen atoms. Furthermore, the charge on the ammonium group could lead to repulsive interactions with the guest cation, further disfavoring complexation within the crown ether cavity.

Mechanistic Investigations

Mechanism of Action in Cation Complexation and Transport

The primary mechanism of action for 4-Aminobenzo-15-crown-5 hydrochloride revolves around its capacity to form stable, non-covalent complexes with specific metal cations. This process is driven by ion-dipole interactions between the positively charged cation and the electron-rich oxygen atoms of the crown ether ring.

The defining feature of 4-Aminobenzo-15-crown-5 is its macrocyclic polyether ring, which creates a three-dimensional cavity. This cavity, lined with five oxygen atoms, acts as a host for guest cations. The size of this cavity is a critical determinant of binding selectivity, a principle known as the "hole-size" relationship. For a 15-crown-5 (B104581) macrocycle, the cavity diameter is estimated to be between 1.7 and 2.2 angstroms. This size is particularly well-suited for the sodium cation (Na⁺), which has an ionic diameter of approximately 2.04 angstroms, allowing for a snug fit and optimal coordination with all five oxygen atoms. This precise size-matching is a primary reason for the compound's high affinity for Na⁺.

The interaction involves the electrostatic attraction between the positive charge of the metal ion and the lone pairs of electrons on the oxygen atoms, which are oriented towards the center of the cavity. This arrangement effectively solvates the cation, replacing its hydration shell and allowing the resulting complex to be soluble in less polar organic solvents, which is the basis for its use in phase-transfer catalysis and ion extraction.

The presence of the 4-amino group on the benzo moiety significantly modulates the complexing properties of the crown ether. This substituent exerts its influence through several mechanisms:

Electronic Effects: The amino group is an electron-donating group, which increases the electron density on the attached benzene (B151609) ring. This, in turn, enhances the electron-donating ability of the two phenolic ether oxygen atoms that are part of the macrocyclic ring. By making these oxygen atoms more electron-rich (more basic), the amino group strengthens the ion-dipole interactions with the complexed cation, thereby increasing the stability and binding constant of the resulting complex compared to the unsubstituted benzo-15-crown-5 (B77314). Studies on various 4'-substituted monobenzo crown ethers have demonstrated that electron-donating groups enhance cation binding stability. mdpi.comacs.org

Cation-π Interaction: The increased electron density of the benzene ring can also facilitate a more favorable cation-π interaction, where the complexed metal ion interacts attractively with the electron cloud of the aromatic ring.

Solvation and Polarity: In its hydrochloride salt form, the protonated amino group (-NH₃⁺) significantly increases the compound's polarity and solubility in aqueous or polar protic solvents.

These contributions mean the amino group does not merely act as a passive functional handle but is an active participant in tuning the electronic environment of the binding cavity, leading to enhanced affinity and modified selectivity.

Studies on Conformational Changes Upon Complexation

Crown ethers, despite their cyclic nature, are not rigid structures. The polyether chain possesses significant conformational flexibility, which is essential for the process of cation binding. The molecule can exist in various conformations in its free state, and it adapts its shape to optimize coordination upon complexation.

X-ray crystallography studies on related crown ether complexes provide insight into the structural changes that occur upon binding a metal ion. For the free (uncomplexed) 4-Aminobenzo-15-crown-5, the molecule would likely adopt a conformation where the cavity is somewhat collapsed or irregular to minimize steric hindrance and maximize intramolecular interactions.

Upon complexation with a cation like Na⁺, a significant conformational reorganization occurs. The ether chain rearranges to position the five oxygen atoms in a more planar and symmetrical arrangement around the centrally located cation, maximizing the ion-dipole interactions. This "wrapping" of the crown ether around the ion leads to a more ordered and often more rigid structure. This induced-fit mechanism is energetically favorable, as the energy required for the conformational change is more than compensated for by the strong binding energy of complex formation. The benzene ring itself has been observed to have a dramatic effect on the solid-state structure of such complexes.

In solution, the conformational dynamics of 4-Aminobenzo-15-crown-5 and its complexes can be effectively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. Spectroscopic studies on the free 4'-aminobenzo-15-crown-5 have indicated that it can exist as an ensemble of multiple distinct conformations in equilibrium. researchgate.net

Upon the addition of a complexing metal salt (e.g., NaCl), significant changes are observed in the ¹H NMR spectrum. rsc.org The signals corresponding to the protons of the polyether ring often undergo a downfield shift. This shift is indicative of the "locking" of the ether chain into a more rigid conformation upon cation binding, which changes the local electronic environment of the protons. The magnitude of these chemical shift changes upon titration with a metal salt can be used to calculate the binding constant (Kₐ) of the complex. Furthermore, the observation of a single, averaged set of proton signals during titration typically indicates that the exchange between the free and complexed states is fast on the NMR timescale. This dynamic behavior is fundamental to its function as a reversible cation transporter.

Below is an interactive table summarizing the typical ¹H NMR chemical shifts for the free ligand, which change upon complexation.

Proton TypeTypical Chemical Shift (δ, ppm) - Free LigandExpected Change Upon Cation Complexation
Aromatic Protons6.2 - 6.8Minor shifts
-CH₂-O- (Aromatic)~4.06Downfield shift
-CH₂-O- (Ether Chain)3.7 - 3.9Downfield shift

Future Directions and Emerging Research Areas

Design of Novel Multifunctional Systems

The dual functionality of 4-Aminobenzo-15-crown-5—its ion recognition capability and the chemical handle provided by the amino group—opens avenues for the creation of advanced, multifunctional systems. These systems are being designed to perform several tasks simultaneously, a significant leap from single-purpose materials. For instance, research is moving towards "theranostic" platforms, which combine therapeutic and diagnostic functions. In such a system, the crown ether moiety could be designed to recognize and bind to specific disease-related metal ion biomarkers. Concurrently, the amine group can be used to attach a therapeutic agent. This would create a smart system capable of diagnosing a condition and delivering a targeted treatment in response.

Another promising area is the development of responsive materials for controlled release applications. By integrating 4-Aminobenzo-15-crown-5 into a polymer matrix, a material can be fabricated that changes its properties, such as swelling or permeability, in the presence of a specific cation. This cation-triggered response could be used to control the release of encapsulated molecules, from drugs in biomedical applications to fragrances in consumer products. The amine group is crucial in this context as it allows for the covalent bonding of the crown ether to the polymer backbone, ensuring its stability and long-term functionality within the material.

Integration with Nanomaterials and Advanced Architectures

The integration of 4-Aminobenzo-15-crown-5 with nanomaterials is a rapidly emerging field that promises to yield hybrid materials with unprecedented properties. The amine group serves as an excellent anchor for grafting the crown ether onto the surfaces of various nanomaterials, including graphene, carbon nanotubes, and metallic nanoparticles. This surface functionalization imparts the selective ion-binding capabilities of the crown ether to the nanomaterial, creating a powerful combination of properties.

For example, graphene oxide, with its excellent electronic properties and large surface area, can be functionalized with 4-Aminobenzo-15-crown-5. researchgate.netnih.govmdpi.com The resulting hybrid material could function as a highly sensitive and selective electrochemical sensor. The graphene provides a conductive platform, while the crown ether selectively captures target ions, leading to a measurable change in the electronic properties of the graphene sheet.

Furthermore, the incorporation of this functionalized crown ether into the structure of polymers can lead to the development of advanced separation membranes. acs.orgscilit.com For instance, polysulfone membranes grafted with 4-Aminobenzo-15-crown-5 have shown potential for the selective separation of lithium isotopes. acs.orgscilit.com The crown ether units within the polymer matrix act as selective gates, facilitating the transport of specific ions while blocking others. This approach is being explored for applications ranging from water purification and resource recovery to the development of more efficient battery technologies. The ability to create well-defined architectures, such as porous membranes with sponge-like structures, further enhances the performance of these advanced materials in separation processes. nih.gov

Exploration of New Application Domains in Advanced Materials

The unique properties of 4-Aminobenzo-15-crown-5 are paving the way for its use in a variety of new and advanced material applications, particularly in the fields of sensing and separation science. chemimpex.com

Advanced Sensors: A significant area of development is in the fabrication of highly selective and sensitive ion-selective electrodes (ISEs) for environmental monitoring. researchgate.netmdpi.com By incorporating 4-Aminobenzo-15-crown-5 as the ionophore in the electrode membrane, sensors can be designed to detect low concentrations of specific metal ions in complex environmental samples. chemimpex.com The crown ether's inherent selectivity for certain cations, governed by the match between the ion's diameter and the crown's cavity size, is key to the sensor's performance. Future research will likely focus on developing solid-contact ISEs, which are more robust and portable for in-situ measurements, and on expanding the range of detectable ions.

Selective Separation Technologies: The ability of 4-Aminobenzo-15-crown-5 to selectively bind specific cations is being harnessed to create advanced materials for separation processes. A notable application is the separation of lithium isotopes (⁶Li and ⁷Li), which is crucial for the nuclear industry. acs.org Materials functionalized with this crown ether, such as polymer resins and membranes, have demonstrated a significant separation factor for lithium isotopes. acs.orgscilit.com The mechanism relies on the subtle differences in the binding affinity of the crown ether for the two isotopes. Research in this area is focused on optimizing the material's structure and the separation process parameters to achieve higher efficiency and throughput.

Application DomainMaterial TypeFunction of 4-Aminobenzo-15-crown-5
Environmental Monitoring Ion-Selective Electrodes (ISEs)Acts as a selective ionophore for detecting specific metal ions. chemimpex.com
Nuclear Technology Functionalized Polymer MembranesProvides selectivity for the separation of lithium isotopes. acs.orgscilit.com
Resource Recovery Extraction ResinsEnables the selective extraction of valuable metal ions from solutions. chemimpex.com

Deeper Theoretical Understanding of Complexation Phenomena

While the "host-guest" chemistry of crown ethers is generally understood, a deeper theoretical and computational understanding of the complexation phenomena involving 4-Aminobenzo-15-crown-5 is a key area for future research. The presence of the aminobenzo group introduces additional complexity compared to a simple 15-crown-5 (B104581) molecule. This substituent can influence the electronic properties of the crown ether ring and may also introduce steric effects that alter the binding affinity and selectivity for different cations.

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for investigating these interactions at the atomic level. These studies can provide valuable insights into:

Binding Energies and Selectivity: Calculating the binding energies of the crown ether with various cations can help predict its selectivity and guide the design of new crown ethers with enhanced affinity for specific ions.

Conformational Changes: Understanding how the crown ether's conformation changes upon ion binding is crucial for understanding the complexation mechanism.

Solvent Effects: The surrounding solvent plays a critical role in the complexation process. Theoretical models can help elucidate the influence of different solvents on the stability of the host-guest complex.

A more profound theoretical understanding will not only explain experimental observations but will also enable the rational design of new functional materials based on 4-Aminobenzo-15-crown-5 with tailored properties for specific applications. By predicting how modifications to the crown ether structure will affect its binding properties, researchers can accelerate the development of next-generation sensors, separation media, and other advanced materials.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 4-Aminobenzo-15-crown-5 hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically starts with benzo-15-crown-5, which undergoes nitration and reduction to introduce the amine group. A critical step involves diazotization of 4-aminobenzo-15-crown-5 followed by coupling with phenol derivatives to form functionalized crown ethers . Optimization includes reagent selection (e.g., thionyl chloride or oxalyl dichloride for acyl chloride formation) and solvent choice (e.g., dichloromethane at 0–50°C). Reaction times vary (1–12 hours) based on temperature and catalyst activity . Purity is ensured via recrystallization or column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms the presence of the amine group (δ ~5 ppm for NH₃⁺ in D₂O) and crown ether oxygen environment (δ ~3.5–4.5 ppm for ethylene oxide protons) .
  • FT-IR : Identifies N–H stretching (~3300 cm⁻¹) and C–O–C ether linkages (~1100 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (C₁₄H₂₁NO₅·HCl; [M+H]⁺ = 320.8) and detects fragmentation patterns .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodological Answer : The compound acts as a sodium ionophore due to its 15-crown-5 cavity (~1.7–2.2 Å), which selectively binds Na⁺ over K⁺ (ionic radii: Na⁺ = 1.16 Å, K⁺ = 1.52 Å) . Researchers use UV-Vis titration or conductometric methods to quantify binding constants (log K ~2–4 in aqueous-organic solvents) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate ion selectivity discrepancies in this compound complexes?

  • Methodological Answer : Contradictions in selectivity (e.g., Na⁺ vs. Li⁺) arise from solvent polarity, counterion effects, and cavity distortion. To resolve this:

  • Variable Ionic Radius Studies : Compare binding affinities for ions with radii close to the crown cavity (e.g., Na⁺ = 1.16 Å, Ca²⁺ = 1.14 Å) using isothermal titration calorimetry (ITC) .
  • Solvent Screening : Test solvents with varying dielectric constants (e.g., methanol vs. acetonitrile) to assess solvation competition .
  • Structural Analysis : Use X-ray crystallography to detect cavity distortion in solid-state complexes .

Q. What advanced strategies improve the sodium ion complexation efficiency of this compound in aqueous media?

  • Methodological Answer :

  • Derivatization : Modify the crown ether with hydrophobic groups (e.g., alkyl chains) to reduce water interference in ion pairing .
  • Cooperative Binding : Incorporate secondary binding sites (e.g., carboxylate groups) to enhance Na⁺ affinity via chelate effects .
  • Polymer Matrix Immobilization : Embed the crown ether in PVC membranes for ion-selective electrodes, optimizing selectivity coefficients (e.g., log K_{Na⁺/K⁺} = −2.5) .

Q. How do researchers analyze antimicrobial activity in this compound derivatives, and what mechanistic insights emerge?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., acylated or metal-complexed derivatives) and test against Gram-positive bacteria (e.g., S. aureus) via MIC assays. Enhanced activity correlates with improved membrane permeability via crown ether-ionophore interactions .
  • Spectroscopic Validation : Use fluorescence microscopy with propidium iodide to confirm membrane disruption in bacterial cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.